molecular formula C16H18ClNO2 B5347733 4-[[(2-Methylphenyl)methylamino]methyl]benzoic acid;hydrochloride

4-[[(2-Methylphenyl)methylamino]methyl]benzoic acid;hydrochloride

Cat. No.: B5347733
M. Wt: 291.77 g/mol
InChI Key: HMMBHDNXWAUXRN-UHFFFAOYSA-N
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Description

4-[[(2-Methylphenyl)methylamino]methyl]benzoic acid;hydrochloride is a chemical compound with a complex structure that includes a benzoic acid moiety and a substituted methylamino group

Properties

IUPAC Name

4-[[(2-methylphenyl)methylamino]methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c1-12-4-2-3-5-15(12)11-17-10-13-6-8-14(9-7-13)16(18)19;/h2-9,17H,10-11H2,1H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMBHDNXWAUXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(2-Methylphenyl)methylamino]methyl]benzoic acid;hydrochloride typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The key steps include:

    Formation of the benzoic acid derivative: This involves the reaction of a suitable benzoic acid precursor with reagents that introduce the desired substituents.

    Introduction of the methylamino group: This step involves the reaction of the benzoic acid derivative with a methylamine source under controlled conditions to form the methylamino group.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[[(2-Methylphenyl)methylamino]methyl]benzoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[[(2-Methylphenyl)methylamino]methyl]benzoic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[[(2-Methylphenyl)methylamino]methyl]benzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoic acid
  • Benzoic acid, 4-(methylamino)-

Uniqueness

4-[[(2-Methylphenyl)methylamino]methyl]benzoic acid;hydrochloride is unique due to its specific substitution pattern and the presence of both benzoic acid and methylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

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